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molecular formula C6H4N2OS B8766637 2-Amino-5-formylthiophene-3-carbonitrile

2-Amino-5-formylthiophene-3-carbonitrile

Cat. No. B8766637
M. Wt: 152.18 g/mol
InChI Key: VDDXRGXGWQSXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668775

Procedure details

Using a method similar to that described in Example 1(a), 7.6 parts of 2-amino-3-cyano-5-formylthiophene were reacted with 9.7 parts of N-cyanoethyl-N-ethyl-m-toluidine to give 13 parts of the dye of the formula ##STR19## 3.8 parts of ethyl cyanoacetate, 1.5 parts of glacial acetic acid and 1.5 parts of piperidine were added to 6.0 parts of this dye in 45 parts by volume of dioxane, and the mixture was stirred for 16 hours at room temperature. Thereafter, the dye was precipitated by adding 50 parts of water and 50 parts of ice, the mixture was stirred for 1 hour and the product was filtered off under suction, washed neutral with water and dried to give 7 parts of the dye of the formula ##STR20## which dyes polyesters in fast dark blue hues.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1S[C:4]([CH:9]=[O:10])=[CH:5][C:6]=1[C:7]#[N:8].C(CC[N:15](CC)[C:16]1[CH:21]=[CH:20]C=C(C)C=1)#N.C(O)(=[O:27])C>>[C:16]([CH2:21][C:20]([O:10][CH2:9][CH3:4])=[O:27])#[N:15].[NH:8]1[CH2:9][CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=CC1C#N)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCN(C1=CC(=CC=C1)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)CC(=O)OCC
Name
Type
product
Smiles
N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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